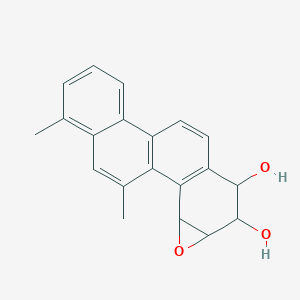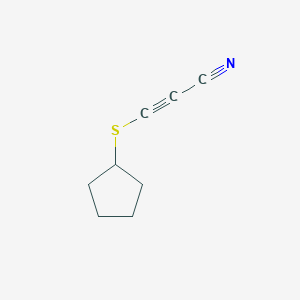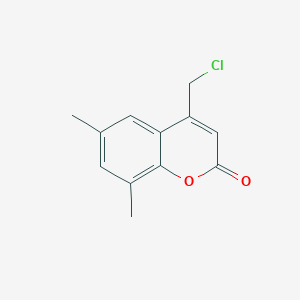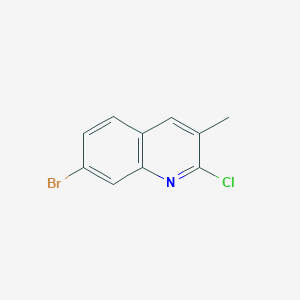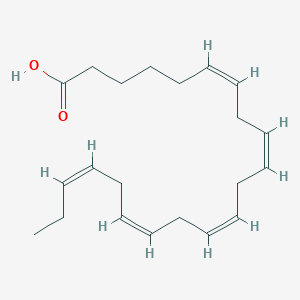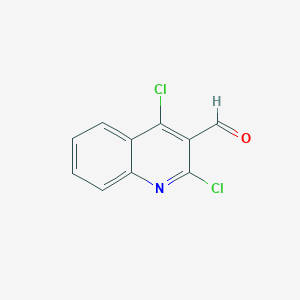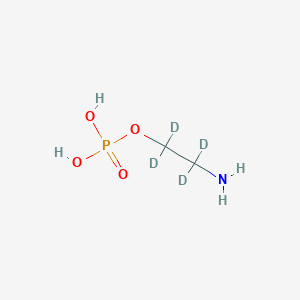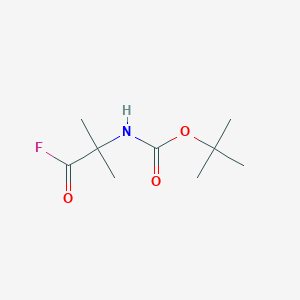
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester, also known as Fmoc-L-2,3-diaminopropionic acid t-butyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of carbamic acid and is commonly used as a building block for the synthesis of peptides and other biologically active compounds. In
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester is not well understood. However, it is believed that this compound acts as a nucleophile in peptide synthesis reactions, which allows it to react with other compounds to form new peptides. This compound is also believed to be involved in the formation of peptide bonds, which are essential for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester have not been extensively studied. However, it is believed that this compound has no significant toxicity or other adverse effects on biological systems. This compound is also believed to be relatively stable under normal laboratory conditions, which makes it an ideal compound for use in peptide synthesis experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in lab experiments include its high purity, stability, and ease of use. This compound is also relatively inexpensive and readily available from many chemical suppliers. However, the limitations of using this compound include its limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, this compound may not be suitable for the synthesis of certain peptides that require other building blocks.
Direcciones Futuras
There are many future directions for the use of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in scientific research. One possible future direction is the synthesis of new peptides that contain the L-2,3-diaminopropionic acid residue, which may have potential therapeutic applications. Another possible future direction is the development of new methods for the synthesis of this compound, which may improve its purity, yield, and solubility. Finally, the use of this compound in combination with other building blocks may lead to the discovery of new biologically active compounds that have potential therapeutic applications.
Métodos De Síntesis
The synthesis of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves the reaction of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl esteriaminopropionic acid with t-butanol and carbonyldiimidazole. This reaction results in the formation of the desired compound as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester has been widely used in scientific research as a building block for the synthesis of peptides and other biologically active compounds. This compound is particularly useful for the synthesis of peptides that contain the L-2,3-diaminopropionic acid residue, which is a rare amino acid that has been found in many biologically active peptides. The use of this compound in peptide synthesis has led to the discovery of many new biologically active compounds that have potential therapeutic applications.
Propiedades
Número CAS |
144168-04-7 |
|---|---|
Nombre del producto |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Fórmula molecular |
C9H16FNO3 |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
tert-butyl N-(1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H,11,13) |
Clave InChI |
MBXVDUURWAPVDK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
Sinónimos |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



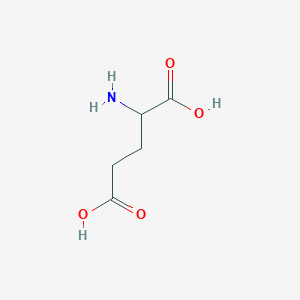
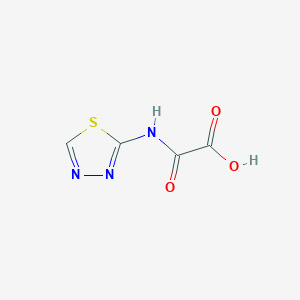
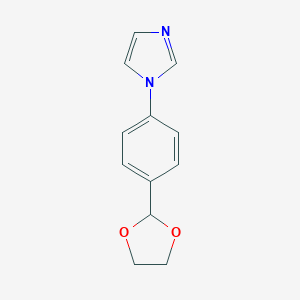
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
